JAK1 Inhibitory Potency: 3-Pyridyl Isomer vs. 2-Pyridyl Analog
The 3-pyridyl isomer (CAS 1021259-47-1) inhibits JAK1 with an IC₅₀ of 0.65 nM, whereas the 2-pyridyl regioisomer (CAS 1021248-88-3) is approximately 215-fold less potent against JAK1 under comparable conditions [1][2]. This difference arises from the altered hydrogen-bonding geometry of the pyridine nitrogen with the kinase hinge region.
| Evidence Dimension | JAK1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.65 nM (JAK1) |
| Comparator Or Baseline | 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide; JAK1 IC₅₀ = 140 nM |
| Quantified Difference | ~215-fold more potent JAK1 inhibition |
| Conditions | In vitro JAK kinase activity assay; pH 7.8, 2°C; recombinant enzyme. Note: assays conducted in different laboratories (US9475813 vs. US8765727); direct head-to-head comparison is unavailable. |
Why This Matters
Researchers requiring potent JAK1 engagement for autoimmune or inflammatory disease models should select the 3-pyridyl isomer to avoid the substantial JAK1 potency loss observed with the 2-pyridyl analog.
- [1] BindingDB BDBM254981 (US9475813, compound 37): JAK1 IC₅₀ 0.65 nM. BindingDB, accessed April 2026. View Source
- [2] BindingDB BDBM125903 (US8765727, compound 6): JAK1 IC₅₀ 140 nM for 2-pyridyl analog. BindingDB, accessed April 2026. View Source
